
(5,5-Dimethylpyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of specific catalysts or reagents. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine, which resulted in a high yield of the title compound . Similarly, 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine was synthesized via a one-pot condensation reaction of 2,2-dimethylpropane-1,3-diamine with di(pyridin-2-yl)methanone using dichloromethane as a solvent at room temperature . These methods suggest that the synthesis of (5,5-Dimethylpyrrolidin-2-yl)methanamine could potentially be carried out through analogous condensation reactions using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (5,5-Dimethylpyrrolidin-2-yl)methanamine has been characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be applied to (5,5-Dimethylpyrrolidin-2-yl)methanamine to determine its structure, including the arrangement of atoms and the presence of functional groups.
Chemical Reactions Analysis
The chemical behavior of related compounds provides insights into possible reactions. The surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, leading to the formation of E-imine products, indicates that methanamine derivatives can participate in imine formation under certain conditions . This suggests that (5,5-Dimethylpyrrolidin-2-yl)methanamine could also undergo similar reactions, potentially forming imines or other related compounds when exposed to aldehydes in the presence of a catalyst.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (5,5-Dimethylpyrrolidin-2-yl)methanamine are not directly reported, the properties of structurally related compounds can provide some expectations. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibited high solubility, metabolic stability, and favorable drug-like properties . These properties, along with the ability to cross biological membranes as indicated by Caco-2 penetration, could be anticipated for (5,5-Dimethylpyrrolidin-2-yl)methanamine, given its structural similarity to the compounds studied.
Aplicaciones Científicas De Investigación
1. Biased Agonists for Serotonin 5-HT1A Receptors
(J. Sniecikowska et al., 2019) reported on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine designed as "biased agonists" for serotonin 5-HT1A receptors, demonstrating potential as antidepressants. These compounds preferentially activate ERK1/2 phosphorylation pathways, suggesting their promise for treating depression.
2. Palladium(II) and Platinum(II) Complexes for Anticancer Activity
New palladium and platinum complexes based on pyrrole Schiff bases, including derivatives of R-(pyridin-2-yl)methanamine, were characterized by (S. Mbugua et al., 2020). These complexes showed significant anticancer activity, suggesting their potential for cancer treatment.
3. Small Molecule Leads for Bone Disorder Treatments
(J. Pelletier et al., 2009) discovered a compound targeting the Wnt beta-catenin pathway for bone disorders. This compound, a derivative of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, increased trabecular bone formation in rats, indicating its potential in treating bone-related conditions.
4. Novel 1,3-Dithiolane Compound for Potential Applications
(Zhai Zhi-we, 2014) synthesized a novel 1,3-Dithiolane Compound, including N,N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine. This compound's synthesis and characterization may lead to various applications in organic chemistry.
5. Schiff Bases for Anticonvulsant Activity
Novel Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, were synthesized and evaluated for anticonvulsant activity by (S. Pandey & R. Srivastava, 2011). Some compounds, including derivatives of N-(diphenyl-methylene) (pyridin-3-yl) methanamine, showed promising results in seizure protection.
6. Reaction Study of Dimethylpropanal and Methanamine
(L. Mascavage et al., 2006) studied the reaction of 2,2-dimethylpropanal and methanamine, forming E-imine products. This reaction, involving wall-associated water, might be analogous to biological transamination reactions.
7. Acylated Cinchona-Based Amines for Antitumor Activity
A series of acylated mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines were synthesized and evaluated for antitumor activity by (B. Károlyi et al., 2012). These compounds, including ferrocene derivatives, displayed cytotoxicity and cytostatic effects on various cancer cell lines.
8. Synthesis of Hexahydropyrimidine Derivatives
(Ahmad Abu-Obaid et al., 2014) synthesized novel 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine derivatives. Hexahydropyrimidines are found in bioactive compounds, suggesting diverse potential applications.
Safety and Hazards
Propiedades
IUPAC Name |
(5,5-dimethylpyrrolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGULFGGZDHRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


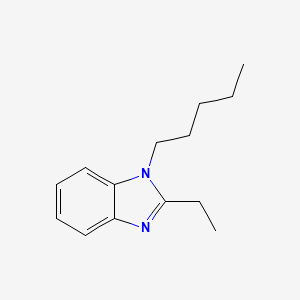
![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)
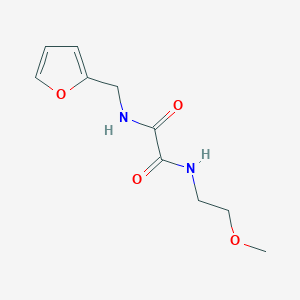
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)
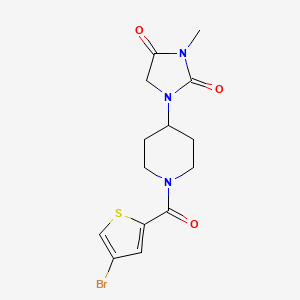

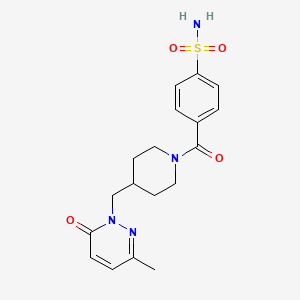
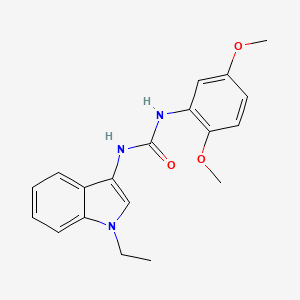
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)